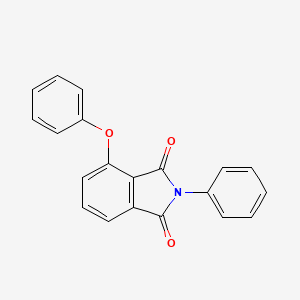![molecular formula C14H21O4P B12902882 1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate CAS No. 866612-48-8](/img/structure/B12902882.png)
1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Ethoxy(phenyl)phosphoryl)ethyl butyrate is an organic compound that belongs to the class of esters Esters are known for their pleasant odors and are often used in perfumes and flavoring agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethoxy(phenyl)phosphoryl)ethyl butyrate typically involves the esterification of butyric acid with an alcohol in the presence of a phosphorylating agent. The reaction conditions often include:
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Organic solvents like dichloromethane or toluene.
Temperature: The reaction is usually carried out at elevated temperatures to drive the esterification process to completion.
Industrial Production Methods: In an industrial setting, the production of 1-(Ethoxy(phenyl)phosphoryl)ethyl butyrate may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation or chromatography is also common to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Ethoxy(phenyl)phosphoryl)ethyl butyrate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of butyric acid and the corresponding alcohol.
Oxidation: The compound can be oxidized to form different phosphorylated products, depending on the oxidizing agent used.
Substitution: Nucleophilic substitution reactions can occur at the phosphoryl group, leading to the formation of new derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles like amines or thiols.
Major Products:
Hydrolysis: Butyric acid and the corresponding alcohol.
Oxidation: Various phosphorylated derivatives.
Substitution: New esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Ethoxy(phenyl)phosphoryl)ethyl butyrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce phosphoryl groups into molecules.
Biology: Studied for its potential role in biochemical pathways involving phosphorylation.
Medicine: Investigated for its potential as a prodrug, where the ester bond can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Ethoxy(phenyl)phosphoryl)ethyl butyrate involves its ability to undergo hydrolysis, releasing butyric acid and the corresponding alcohol. The phosphoryl group can participate in various biochemical reactions, potentially affecting molecular targets and pathways related to phosphorylation.
Vergleich Mit ähnlichen Verbindungen
Ethyl butyrate: An ester with a similar structure but without the phosphoryl group.
Phenylphosphoryl derivatives: Compounds with similar phosphoryl groups but different ester moieties.
Uniqueness: 1-(Ethoxy(phenyl)phosphoryl)ethyl butyrate is unique due to the presence of both an ester and a phosphoryl group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
866612-48-8 |
|---|---|
Molekularformel |
C14H21O4P |
Molekulargewicht |
284.29 g/mol |
IUPAC-Name |
1-[ethoxy(phenyl)phosphoryl]ethyl butanoate |
InChI |
InChI=1S/C14H21O4P/c1-4-9-14(15)18-12(3)19(16,17-5-2)13-10-7-6-8-11-13/h6-8,10-12H,4-5,9H2,1-3H3 |
InChI-Schlüssel |
NEKPLUJPQCCWED-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OC(C)P(=O)(C1=CC=CC=C1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(2-Sulfanylacetamido)pentyl]quinoline-3-carboxamide](/img/structure/B12902814.png)
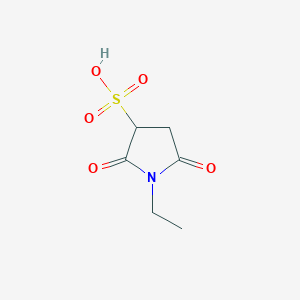
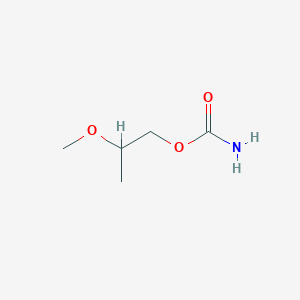
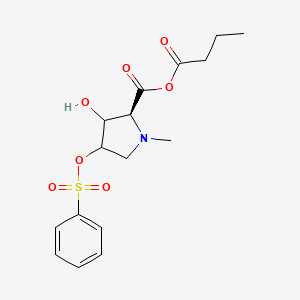
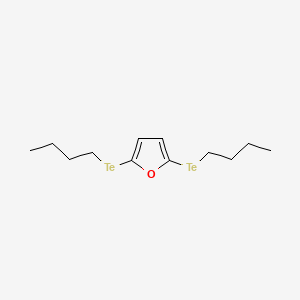
![4-Chloro-7-[3-(morpholin-4-yl)propoxy]-6-nitroquinoline-3-carbonitrile](/img/structure/B12902831.png)



![Cis-3a-methylhexahydroisoxazolo[2,3-b][1,2]oxazine-2-carbonitrile](/img/structure/B12902874.png)

![Furo[3,2-E]benzoxazole](/img/structure/B12902876.png)
